molecular formula C16H14FN3 B2817698 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline CAS No. 866157-51-9

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline

Cat. No.: B2817698
CAS No.: 866157-51-9
M. Wt: 267.307
InChI Key: IKXGNKHCUZDMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is a chemical compound with the molecular formula C16H14FN3. It is characterized by the presence of a fluorine atom, an imidazole ring, and an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline typically involves the reaction of 4-fluorobenzylamine with 4-(1H-imidazol-1-yl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine or nitroso derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is not fully understood. it is believed to interact with various molecular targets through its imidazole and aniline moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)aniline
  • 4-fluoroaniline
  • N-(4-(1H-imidazol-1-yl)phenyl)benzamide

Uniqueness

4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline is unique due to the combination of its fluorine atom, imidazole ring, and aniline group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-fluoro-N-[(4-imidazol-1-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-10,12,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXGNKHCUZDMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.